![molecular formula C14H11NO2 B045686 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one CAS No. 53944-31-3](/img/structure/B45686.png)
7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one
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Overview
Description
7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is a chemical compound with the molecular formula C14H11NO2 . It has a molecular weight of 225.24300 . This compound is also known by other names such as 7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one involves a multi-step reaction . The first step involves the use of N-Bromosuccinimide and 2,2’-azobis(isobutyronitrile) in dichloromethane under reflux conditions . The second step involves the use of potassium borohydride in tetrahydrofuran and water at 65°C . The third step involves the use of hydrogen bromide in isopropyl alcohol under reflux conditions . The final step involves the use of magnesium and iodine in diethyl ether at 45°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one consists of 14 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The exact mass of this compound is 225.07900 .Scientific Research Applications
- Anticancer Properties : Researchers have investigated the anticancer potential of 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one derivatives. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .
- Kinase Inhibitors : Some derivatives of this chromeno-pyridinone scaffold act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant .
- 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one derivatives have demonstrated antioxidant and anti-inflammatory properties. These effects are attributed to their ability to scavenge free radicals and modulate inflammatory pathways .
- Studies suggest that this compound may have neuroprotective effects. Researchers are exploring its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- The chromeno-pyridinone scaffold exhibits interesting photophysical properties. Researchers have investigated its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- The synthesis of 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one derivatives has attracted attention. Researchers have developed efficient synthetic routes, including microwave-promoted multicomponent reactions, to access these compounds .
- Scientists have employed 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one derivatives in biological assays to identify potential molecular targets. Understanding their interactions with specific proteins or enzymes is crucial for further drug development .
Medicinal Chemistry and Drug Development
Antioxidant and Anti-inflammatory Activities
Neuroprotection and Neurodegenerative Diseases
Photophysical Applications
Synthetic Methodology
Biological Assays and Target Identification
Mechanism of Action
Target of Action
It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.
Mode of Action
Given its antihistaminic and anaphylactic properties , it may act by inhibiting the release of histamine or other inflammatory mediators from immune cells, or by blocking the action of these mediators at their target sites.
Biochemical Pathways
Given its reported properties , it is likely to influence pathways related to immune response and inflammation.
Pharmacokinetics
Its molecular properties such as a molecular weight of 22524300, a LogP of 290360, and a PSA of 4310000 suggest that it may have good bioavailability.
Result of Action
It is known to show antihistaminic and anaphylactic properties , suggesting that it may help to alleviate symptoms of allergic reactions and other inflammatory conditions.
properties
IUPAC Name |
7-ethylchromeno[2,3-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEREWAEAHLFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one |
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